molecular formula C9H8BrNO2 B2848837 8-溴-3,4-二氢苯并[f][1,4]噁唑-5(2H)-酮 CAS No. 1396777-41-5

8-溴-3,4-二氢苯并[f][1,4]噁唑-5(2H)-酮

货号 B2848837
CAS 编号: 1396777-41-5
分子量: 242.072
InChI 键: OQXPXEVRPQEGOM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BRO and is a heterocyclic compound that contains a benzene ring fused with an oxazepine ring.

科学研究应用

蛋白酪氨酸激酶 (PTK) 抑制剂

3,4-二氢-1-苯并噁唑并-5(2H)-酮衍生物的研究,与 8-溴-3,4-二氢苯并[f][1,4]噁唑并-5(2H)-酮密切相关,已揭示了它们作为蛋白酪氨酸激酶 (PTK) 抑制剂的潜力。这些化合物已证明在抑制 ErbB1 和 ErbB2 中有效,这对于靶向癌症治疗至关重要。李等人 (2017) 的研究合成了和分析了几种衍生物,指出羟基取代对于增强 PTK 抑制的重要性 (Li, Yao, Wang, Meng, & Hou, 2017)

激酶抑制剂开发

Naganathan 等人 (2015) 讨论了含苯并噁唑并的激酶抑制剂的可扩展合成。该化合物以四氢苯并[f][1,4]噁唑并核心为特色,被开发用于激酶抑制剂疗法,突出了苯并噁唑并衍生物在药物研究中的广泛应用 (Naganathan, Andersen, Andersen, Lau, Lohse, & Sorensen, 2015)

杀菌活性

杨等人 (2017) 的一项研究合成了新型二氢苯并[e][1,2]噁唑并-4(1H)-酮类似物,与所讨论的化学物质密切相关。这些化合物对各种植物病原真菌表现出中等到高的杀菌活性,表明它们在作物保护中的潜在用途 (Yang, Wan, He, Che, Xiao, Fu, & Qin, 2017)

肿瘤治疗的 PI3Kα 选择性抑制剂

尹等人 (2015) 开发了 6,7-二氢苯并[f]苯并[4,5]咪唑并[1,2-d][1,4]噁唑并衍生物,表现出令人印象深刻的抗增殖活性和作为 PI3Kα 选择性抑制剂的潜力。这突出了苯并噁唑并衍生物在开发新的肿瘤治疗方法中的重要性 (Yin, Zhang, Jin, Sha, Wu, Sangani, Wang, Qiao, Lu, & Lv, 2015)

青光眼治疗的 ROCK 抑制剂

孙等人 (2021) 发现 3,4-二氢苯并[f][1,4]噁唑并-5(2H)-酮衍生物作为一类新的 ROCK 抑制剂,可能对青光眼治疗有用。这些发现证明了苯并噁唑并衍生物在眼部疾病中的治疗潜力 (Sun, Li, Miao, Yang, Zhang, Wu, Lin, & Li, 2021)

属性

IUPAC Name

8-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-6-1-2-7-8(5-6)13-4-3-11-9(7)12/h1-2,5H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXPXEVRPQEGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1396777-41-5
Record name 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 7-bromochroman-4-one (340 mg, 1.5 mmol) and methanesulfonic acid (3 mL, 23.0 mmol) in DCM was cooled to 0° C. and treated with NaN3 (146 mg, 2.25 mmol) portionwise, while maintaining the internal temperature below 5° C. The reaction was then stirred at 0° C. for 4 h. At completion, the reaction was slowly neutralized with 8 N aq. NaOH, then diluted with DCM (20 mL) and water (20 mL). The layers were separated and the organics were dried over MgSO4, filtered and evaporated to afford 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (370 mg, 100% yield). MS (EI) m/z=242.1 [M+1]+.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
146 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。